molecular formula C9H7ClN4 B1423240 4-(2-Chloropyridin-3-yl)pyrimidin-2-amine CAS No. 870221-49-1

4-(2-Chloropyridin-3-yl)pyrimidin-2-amine

Cat. No. B1423240
Key on ui cas rn: 870221-49-1
M. Wt: 206.63 g/mol
InChI Key: DKCVVHMYFZBDAK-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

In an argon purged 500 mL round bottom flask placed in an isopropanol bath, was added sodium metal (3.40 g, 148 mmol) slowly to methanol (180 mL). The mixture was stirred at RT for about 30 minutes. To this was added guanidine hydrochloride (12.0 mL, 182 mmol) and the mixture was stirred at RT for 30 minutes, followed by addition of (E)-1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (12.0 g, 57.0 mmol), attached air condenser, moved reaction to an oil bath, where it was heated to about 50° C. for 24 h. Approximately half of the methanol was evaporated under reduced pressure and the solids were filtered under vacuum, then washed with saturated NaHCO3 and H2O, air dried to yield 4-(2-chloropyridin-3-yl)pyrimidin-2-amine as off white solid. MS m/z=207 [M+1]+. Calc'd for C9H7ClN4: 206.63.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[Cl:7][C:8]1[C:13]([C:14](=O)/[CH:15]=[CH:16]/N(C)C)=[CH:12][CH:11]=[CH:10][N:9]=1>CO>[Cl:7][C:8]1[C:13]([C:14]2[CH:15]=[CH:16][N:3]=[C:4]([NH2:6])[N:5]=2)=[CH:12][CH:11]=[CH:10][N:9]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(\C=C\N(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an argon purged 500 mL round bottom flask
CUSTOM
Type
CUSTOM
Details
placed in an isopropanol bath
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction to an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
where it was heated to about 50° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Approximately half of the methanol was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solids were filtered under vacuum
WASH
Type
WASH
Details
washed with saturated NaHCO3 and H2O, air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC=C1C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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